![molecular formula C10H17NO2 B132769 Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate CAS No. 141966-91-8](/img/structure/B132769.png)
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as TBPC and is a carbamate derivative of penta-1,3-diene. Its unique chemical structure makes it a valuable tool for researchers in the fields of organic chemistry, biochemistry, and medicinal chemistry.
Mécanisme D'action
TBPC is known to exhibit a variety of biological activities, including anti-inflammatory and anti-cancer properties. The mechanism of action of TBPC is not well understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
TBPC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. TBPC has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBPC is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of TBPC is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research involving TBPC. One area of interest is the development of new anti-cancer agents based on the structure of TBPC. Another area of research is the investigation of the mechanism of action of TBPC and its effects on various signaling pathways in the body. Additionally, researchers may explore the potential use of TBPC in the development of new drugs for the treatment of inflammatory diseases.
Méthodes De Synthèse
TBPC can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with penta-1,3-diene in the presence of a catalyst. The reaction can be carried out under different conditions, such as in the presence of a solvent or under high pressure. The yield and purity of the compound can be optimized by adjusting the reaction parameters.
Applications De Recherche Scientifique
TBPC has been used extensively in scientific research due to its ability to act as a versatile building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as anti-cancer agents and anti-inflammatory drugs. TBPC has also been used in the synthesis of natural products, such as terpenes and steroids.
Propriétés
Numéro CAS |
141966-91-8 |
|---|---|
Nom du produit |
Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H,1-4H3,(H,11,12)/b6-5+,8-7+ |
Clé InChI |
XUKALTRSOXMVKA-BSWSSELBSA-N |
SMILES isomérique |
C/C=C/C=C/NC(=O)OC(C)(C)C |
SMILES |
CC=CC=CNC(=O)OC(C)(C)C |
SMILES canonique |
CC=CC=CNC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, 1,3-pentadienyl-, 1,1-dimethylethyl ester, (E,E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



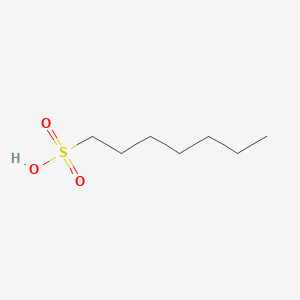
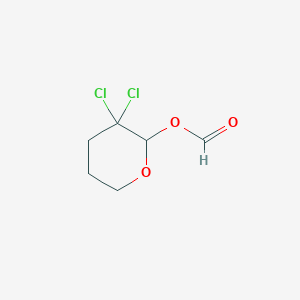
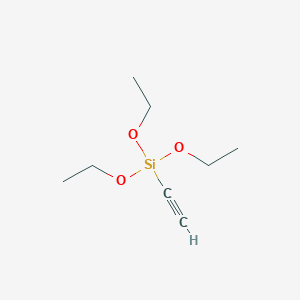
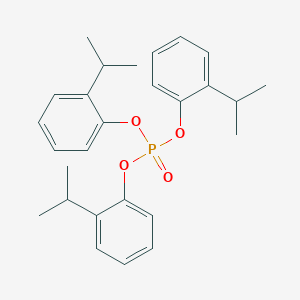
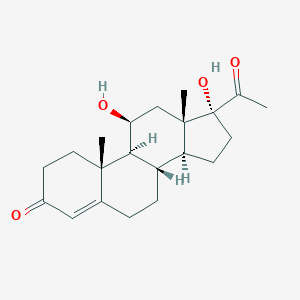
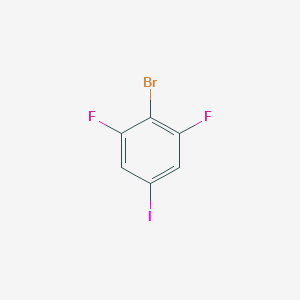
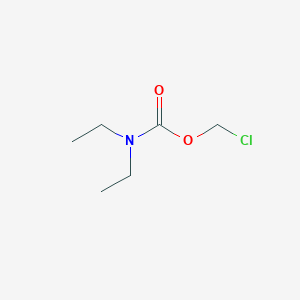
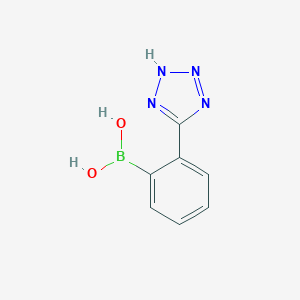
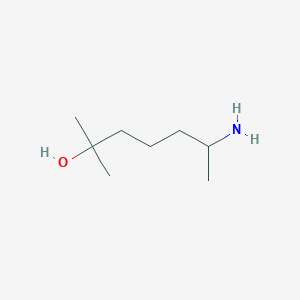
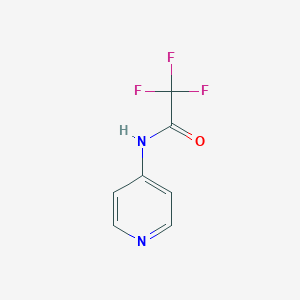
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
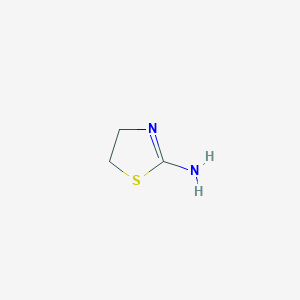
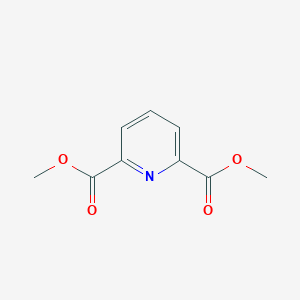
![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)